4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile
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Overview
Description
4-(4-Methoxyphenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[h]chromene core structure, which is fused with a methoxyphenyl group and a cyanide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a catalyst such as triethylamine . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide has several scientific research applications:
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar chromene core structure and exhibit interesting pharmacological properties.
Oxazole Derivatives: Compounds like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one have structural similarities and biological activities.
Uniqueness
4-(4-Methoxyphenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide is unique due to its specific combination of functional groups and the presence of a cyanide moiety
Properties
Molecular Formula |
C21H13NO3 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-oxobenzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H13NO3/c1-24-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)25-21(23)18(19)12-22/h2-11H,1H3 |
InChI Key |
QFIWBVUBKFIDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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